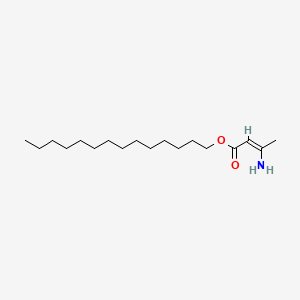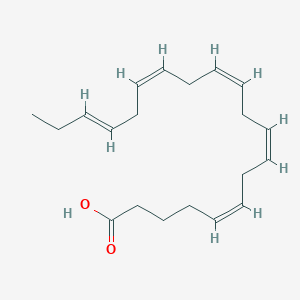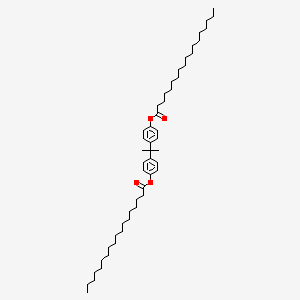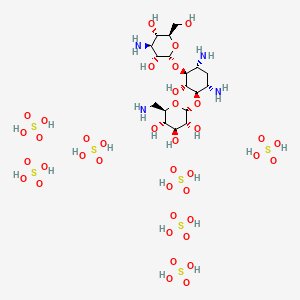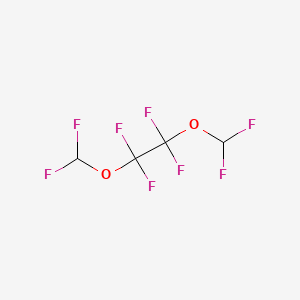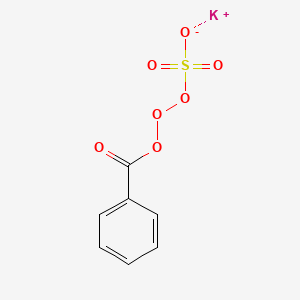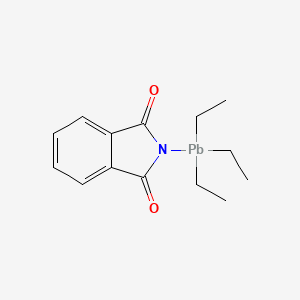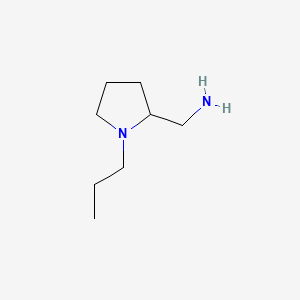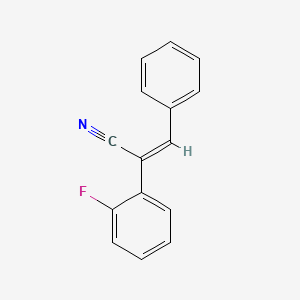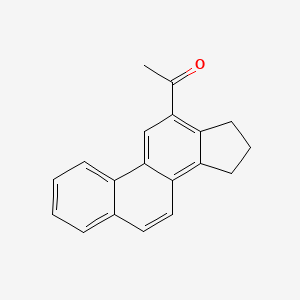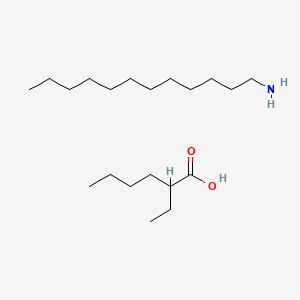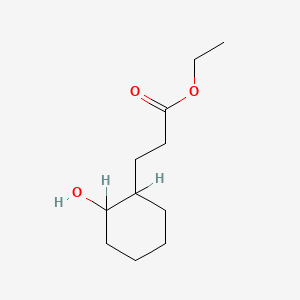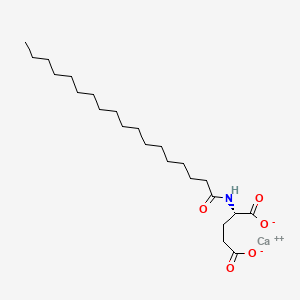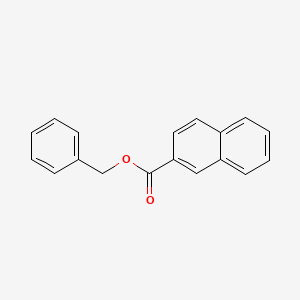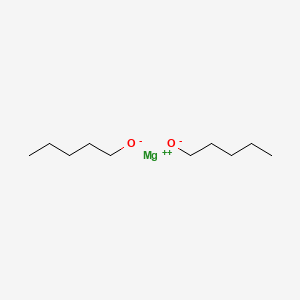
Magnesium pentan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium pentan-1-olate, also known as magnesium di(1-pentanolate), is an organomagnesium compound with the chemical formula C10H22MgO2. It is a white crystalline solid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in both research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium pentan-1-olate can be synthesized through the reaction of magnesium metal with pentan-1-ol in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
2C5H11OH+Mg→(C5H11O)2Mg+H2
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium pentan-1-olate undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and pentanal.
Substitution: Can participate in nucleophilic substitution reactions where the pentanolate group is replaced by other nucleophiles.
Addition: Reacts with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Addition: Electrophiles such as carbonyl compounds are used.
Major Products Formed
Oxidation: Magnesium oxide and pentanal.
Substitution: Various substituted magnesium compounds.
Addition: Addition products with electrophiles.
Applications De Recherche Scientifique
Magnesium pentan-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, although its use is limited due to its reactivity.
Medicine: Explored for its potential use in drug synthesis and as a precursor for other medicinal compounds.
Industry: Utilized in the production of fine chemicals and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of magnesium pentan-1-olate involves its ability to act as a nucleophile in chemical reactions. It can donate electrons to electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium ethoxide (C4H10MgO2): Similar in structure but with ethoxide groups instead of pentanolate groups.
Magnesium methoxide (C2H6MgO2): Contains methoxide groups and is more reactive due to the smaller size of the alkoxide group.
Magnesium tert-butoxide (C8H18MgO2): Contains tert-butoxide groups and is less reactive due to steric hindrance.
Uniqueness
Magnesium pentan-1-olate is unique due to its specific alkoxide group, which provides a balance between reactivity and stability. Its longer carbon chain compared to other magnesium alkoxides makes it suitable for specific applications where a less reactive but still effective reagent is required.
Propriétés
Numéro CAS |
37411-22-6 |
|---|---|
Formule moléculaire |
C10H22MgO2 |
Poids moléculaire |
198.59 g/mol |
Nom IUPAC |
magnesium;pentan-1-olate |
InChI |
InChI=1S/2C5H11O.Mg/c2*1-2-3-4-5-6;/h2*2-5H2,1H3;/q2*-1;+2 |
Clé InChI |
WRZMOWGAWMKGIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[O-].CCCCC[O-].[Mg+2] |
Numéros CAS associés |
71-41-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


